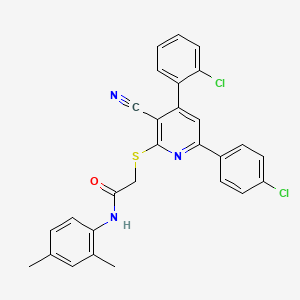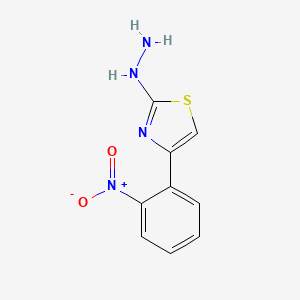
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is an organic compound with a complex structure that includes an amino group, an ethyl group, a methyl group, a phenyl group, and a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate substituted benzaldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its derivatives and applications. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-methyl-4-phenylnicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile
- 2-Amino-5-ethyl-6-methyl-4-phenylnicotinonitrile
Uniqueness
The presence of both ethyl and methyl groups, along with the phenyl and amino groups, provides a distinct set of properties compared to its analogs .
Eigenschaften
Molekularformel |
C15H15N3 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-amino-6-ethyl-5-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c1-3-13-10(2)14(11-7-5-4-6-8-11)12(9-16)15(17)18-13/h4-8H,3H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
HMLCRBMFKDYYFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)

![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
